tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
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Overview
Description
tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a synthetic organic compound belonging to the class of pyridoindole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-cancer research .
Preparation Methods
The synthesis of tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves several steps. One common method includes the reaction of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole with tert-butyl chloroformate and a fluorinating agent under controlled conditions . The reaction typically occurs in an organic solvent such as acetone, with potassium carbonate as a base and propargyl bromide as a reagent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism by which tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate exerts its effects involves binding to specific molecular targets. Molecular docking studies have shown that it interacts with the active site of c-Met, a receptor tyrosine kinase involved in cell proliferation and survival . This interaction inhibits the kinase activity, leading to reduced cancer cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate include other pyridoindole derivatives and pyrazolopyridine derivatives . These compounds share structural similarities but may differ in their biological activities and specific applications. The uniqueness of this compound lies in its specific fluorine substitution, which can enhance its biological activity and specificity .
Properties
Molecular Formula |
C16H19FN2O2 |
---|---|
Molecular Weight |
290.33 g/mol |
IUPAC Name |
tert-butyl 9-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C16H19FN2O2/c1-16(2,3)21-15(20)19-8-7-12-10(9-19)14-11(17)5-4-6-13(14)18-12/h4-6,18H,7-9H2,1-3H3 |
InChI Key |
LZDDIWJBSGRULK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=CC=C3F |
Origin of Product |
United States |
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